Carbonic Anhydrase Inhibition Class Potency: Thiophene-Sulfonamide Scaffold Validation
The target compound belongs to the thiophene-based sulfonamide class, for which published quantitative inhibition data are available. Alım et al. (2020) reported that a series of thiophene-based sulfonamides inhibited human carbonic anhydrase II (hCA-II) with IC₅₀ values ranging from 23.4 nM to 1.405 µM and Ki values of 74.88 ± 20.65 nM to 38.04 ± 12.97 µM [1]. The 4-ethoxybenzenesulfonamide fragment, independently characterized by Carta et al. (2015), functions as a low nanomolar inhibitor of CA II, VII, IX, and XII isoforms [2]. The target compound combines this validated CA-inhibiting fragment with the dimethylamino-thiophene-ethyl tail, positioning it for exploration within the low-nanomolar to low-micromolar potency range characteristic of the class. Comparator note: The 4-methyl analog (N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide) lacks the ethoxy oxygen as a hydrogen-bond acceptor, which may alter CA isoform selectivity based on established SAR for 4-alkoxybenzenesulfonamide CA inhibitors [2].
| Evidence Dimension | hCA-II inhibitory potency (class range) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within class range of 23.4 nM–1.405 µM IC₅₀ based on thiophene-sulfonamide scaffold precedent |
| Comparator Or Baseline | Thiophene-based sulfonamide class: IC₅₀ range 23.4 nM–1.405 µM against hCA-II; Ki range 74.88 nM–38.04 µM (Alım et al., 2020) |
| Quantified Difference | Class potency range spans ~60,000-fold; specific value for target compound requires empirical determination |
| Conditions | Human erythrocyte-derived hCA-I and hCA-II isoenzymes; esterase activity assay with 4-nitrophenyl acetate substrate; noncompetitive inhibition kinetics observed |
Why This Matters
The validated CA inhibitory scaffold supports prioritization of this compound for CA-focused screening campaigns; procurement decisions should consider that the ethoxy substituent may confer different isoform selectivity compared to methyl, fluoro, or unsubstituted analogs.
- [1] Alım Z, et al. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacol Rep. 2020;72(6). doi:10.1007/s43440-020-00149-4. View Source
- [2] Carta F, Di Cesare Mannelli L, Pinard M, Ghelardini C, Scozzafava A, McKenna R, Supuran CT. A class of sulfonamide carbonic anhydrase inhibitors with neuropathic pain modulating effects. Bioorg Med Chem. 2015;23:1828-1840. PubMed: 25766630. View Source
